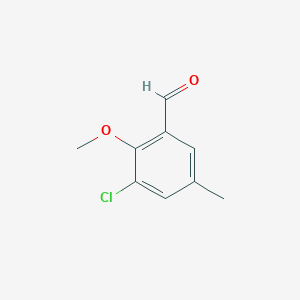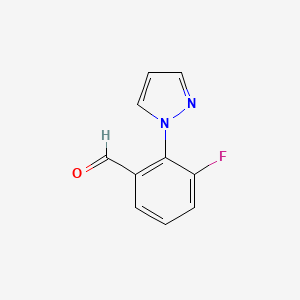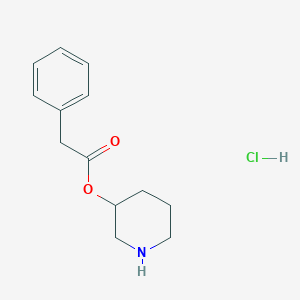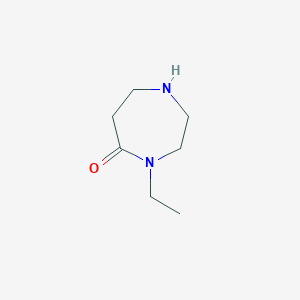
4-Ethyl-1,4-diazepan-5-one
Übersicht
Beschreibung
4-Ethyl-1,4-diazepan-5-one, also known as EDDP, is a synthetic drug that is used in the medical field for various purposes. It is a derivative of diazepam, a drug used to treat anxiety and other disorders. EDDP is a highly potent drug, and its effects are similar to those of diazepam, but it is much more powerful. Due to its powerful effects, EDDP is used in a variety of medical applications, including the treatment of seizures, muscle spasms, and other conditions. In addition, EDDP is used in laboratory experiments to study the effects of drugs on the human body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Microwave-Assisted Synthesis: A microwave-assisted synthesis of 1,4-diazepin-5-ones, including 4-Ethyl-1,4-diazepan-5-one, demonstrates rapid, efficient access to 1,4-diazepane derivatives. This method provides good yields and allows for catalytic reduction to diazepanes and diazepan-5-ones, indicating its utility in synthesizing diverse derivatives (Wlodarczyk et al., 2007).
- Crystal Structure and Docking Studies: Synthesis and structural analysis of 1,4-diazepin-5-one derivatives reveal their potential for a range of therapeutic applications. Crystallographic studies show different conformations in these compounds, which are important for their biological and medicinal properties (Velusamy et al., 2015).
Biological and Medicinal Properties
- Antibacterial and Antifungal Activities: The synthesis of 1,4-diazepan-5-ones has shown significant antibacterial and antifungal activities. A study found that these compounds, synthesized under specific conditions, demonstrated strong in vitro activity against various bacterial and fungal strains, indicating their potential in antimicrobial therapies (Gopalakrishnan et al., 2007).
Synthesis of Novel Derivatives
- Regioselective Synthesis: Research demonstrates efficient regioselective synthesis of various 1,4-diazepin-5-ones derivatives, highlighting the versatility of this compound in creating a wide range of functionalized molecules, potentially useful in various applications (El Bouakher et al., 2013).
- Oxy-Cope/Michael Cascade Reaction: 1,4-diazepan-5-ones have been used as catalysts in complex chemical reactions like the oxy-Cope/Michael cascade reaction, showcasing their utility in advanced organic synthesis and the creation of complex molecular structures (Barrett et al., 2023).
Eigenschaften
IUPAC Name |
4-ethyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-6-5-8-4-3-7(9)10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZZVHRAFQCTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



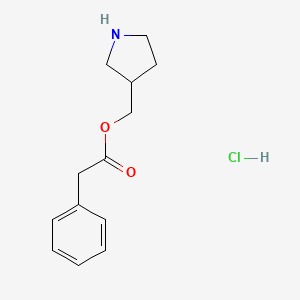
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
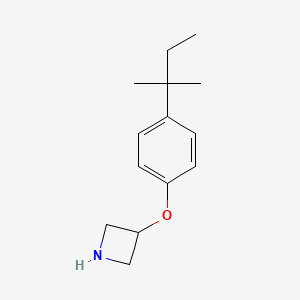
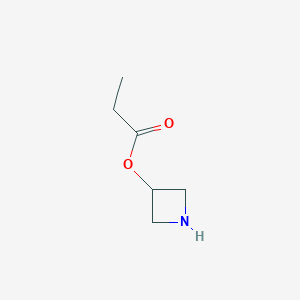
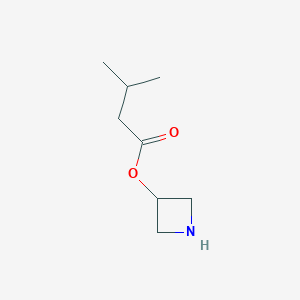
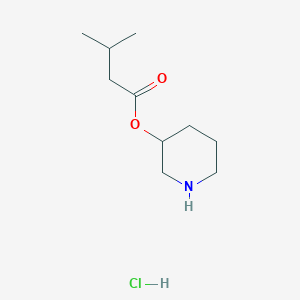
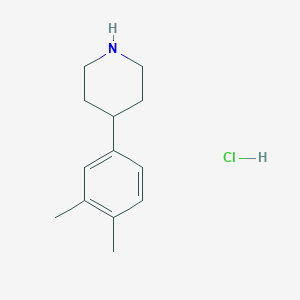
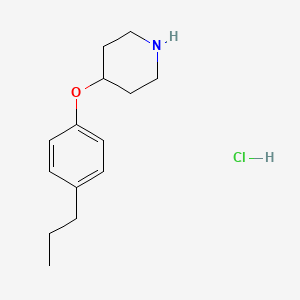
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
